2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride
Overview
Description
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl and a molecular weight of 231.08 g/mol. This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, a nitrogen-containing heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits the FGFR, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by this compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are critical for tumor growth and metastasis .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common synthetic route is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of pyrrolopyridine with a halogenated compound. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrrolopyridine core is valuable in the construction of various heterocyclic compounds.
Biology: In biological research, 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{5{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). FGFRs play a crucial role in cell growth, differentiation, and tissue repair, and their inhibition is a promising strategy for cancer therapy[{{{CITATION{{{_5{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: The compound's potential as an FGFR inhibitor makes it a candidate for the development of anticancer drugs. Its ability to selectively inhibit FGFR signaling pathways can be leveraged to target cancer cells while sparing normal cells.
Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: These compounds are structurally related and have been synthesized using similar cross-coupling reactions.
Uniqueness: 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride stands out due to its specific substitution pattern and its potent FGFR inhibitory activity[_{{{CITATION{{{_5{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Its unique structure allows for selective binding to FGFRs, making it a valuable tool in cancer research and drug development.
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOLNGQPWOFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672553 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-88-4 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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